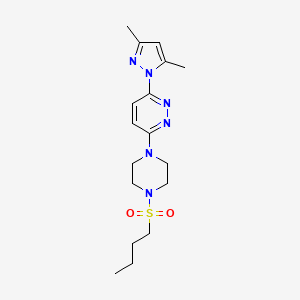

3-(4-(butylsulfonyl)piperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine

Description

3-(4-(Butylsulfonyl)piperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine is a heterocyclic compound featuring a pyridazine core substituted at positions 3 and 5. At position 3, it bears a piperazinyl group modified with a butylsulfonyl moiety, while position 6 is occupied by a 3,5-dimethylpyrazole ring. Pyridazine derivatives are recognized for diverse pharmacological activities, including anti-bacterial, anti-viral, and anti-platelet aggregation properties, as noted in related compounds .

Properties

IUPAC Name |

3-(4-butylsulfonylpiperazin-1-yl)-6-(3,5-dimethylpyrazol-1-yl)pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N6O2S/c1-4-5-12-26(24,25)22-10-8-21(9-11-22)16-6-7-17(19-18-16)23-15(3)13-14(2)20-23/h6-7,13H,4-5,8-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWCGJOMZPZNIKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)N1CCN(CC1)C2=NN=C(C=C2)N3C(=CC(=N3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(butylsulfonyl)piperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine typically involves multi-step organic reactions. One common approach is to start with the pyridazine core and introduce the substituents through nucleophilic substitution and coupling reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

3-(4-(butylsulfonyl)piperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine can undergo various chemical reactions, including:

Oxidation: The butylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The pyridazine ring can be reduced under specific conditions to form dihydropyridazine derivatives.

Substitution: The piperazine and pyrazole groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alkoxides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the butylsulfonyl group can yield sulfone derivatives, while nucleophilic substitution can introduce various functional groups onto the piperazine or pyrazole rings.

Scientific Research Applications

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Nucleophilic Substitution : Introducing substituents onto the pyridazine core.

- Coupling Reactions : Linking the piperazine and pyrazole groups to the main structure.

The reaction conditions often require specific catalysts, solvents, and controlled temperatures to achieve high yields and purity.

Chemical Reactions

3-(4-(butylsulfonyl)piperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine can undergo various chemical transformations:

| Reaction Type | Description |

|---|---|

| Oxidation | Converts the butylsulfonyl group to sulfone derivatives. |

| Reduction | Reduces the pyridazine ring to form dihydropyridazine derivatives. |

| Substitution | Allows for the introduction of various functional groups onto the piperazine or pyrazole rings. |

Common reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.

Medicinal Chemistry

This compound has shown potential in drug development due to its ability to modulate biological pathways. Its structure allows for interactions with various molecular targets, making it useful in:

- Enzyme Inhibition Studies : Understanding how this compound affects enzyme activity can lead to new therapeutic approaches.

- Receptor Binding Assays : Its interaction with receptors can be studied to develop drugs targeting neurological and psychiatric disorders.

Biochemical Assays

In biochemical research, this compound can be employed in assays designed to study:

- Protein-Ligand Interactions : Investigating how the compound interacts with specific proteins can provide insights into its mechanism of action.

- Pathway Modulation : Understanding how it affects cellular signaling pathways may lead to applications in cancer research or metabolic disorders.

Material Science

The unique properties of 3-(4-(butylsulfonyl)piperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine also lend themselves to applications in developing new materials:

- Polymers and Coatings : Its chemical structure allows it to be integrated into polymer matrices for enhanced material properties.

Case Studies

Several studies have highlighted the effectiveness of this compound in various applications:

- Anticancer Activity : Research has demonstrated that derivatives of this compound exhibit significant cytotoxicity against specific cancer cell lines, suggesting potential as an anticancer agent.

- Neuropharmacology : Studies indicate that compounds with similar structures can modulate neurotransmitter systems, paving the way for developing treatments for depression and anxiety disorders.

Mechanism of Action

The mechanism of action of 3-(4-(butylsulfonyl)piperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine involves its interaction with molecular targets such as enzymes and receptors. The butylsulfonyl group can form hydrogen bonds and electrostatic interactions with target proteins, while the piperazine and pyrazole rings can participate in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of the target proteins and pathways, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyridazine Derivatives

Functional Group Implications

- Piperazine Modifications: The target compound’s butylsulfonyl-piperazine substituent contrasts with the chlorophenoxypropyl-piperazine group in . Sulfonyl groups enhance solubility and metabolic stability compared to aryl ethers, which may improve bioavailability.

- Pyrazole vs. Triazole : The 3,5-dimethylpyrazole in the target compound offers steric bulk and moderate lipophilicity, whereas triazole-fused derivatives (e.g., ) prioritize planar aromaticity, favoring π-π stacking interactions.

Biological Activity

3-(4-(butylsulfonyl)piperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine is a complex organic compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and various applications supported by empirical studies.

Chemical Structure and Synthesis

The compound features a pyridazine core with a butylsulfonyl piperazine and a dimethyl pyrazole moiety. The synthesis generally involves multi-step organic reactions, starting with the pyridazine core and incorporating substituents through nucleophilic substitution and coupling reactions. Common reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The butylsulfonyl group is capable of forming hydrogen bonds and engaging in electrostatic interactions with target proteins. The piperazine and pyrazole rings facilitate π-π stacking and hydrophobic interactions, which can modulate protein activity and influence biological pathways.

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds possess antifungal activity against strains such as Candida albicans and Cryptococcus neoformans, highlighting the potential of 3-(4-(butylsulfonyl)piperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine in combating fungal infections .

Antitumor Activity

The compound has also been evaluated for its antitumor properties. In vitro assays demonstrated that it could inhibit tumor cell proliferation, suggesting potential applications in cancer therapy. For example, certain pyrazole derivatives have been reported to act as effective inhibitors in various cancer cell lines .

Enzyme Modulation

This compound has been studied for its ability to modulate enzyme activities. It has been shown to interact with specific kinases, influencing signaling pathways that are critical for cell growth and survival. Such modulation could provide insights into developing targeted therapies for diseases characterized by dysregulated kinase activity .

Case Studies

Several case studies have highlighted the biological efficacy of similar compounds:

- Antifungal Studies : A study on azomethine derivatives with functionalized pyrazole rings revealed potent antifungal activity against certified strains, demonstrating the relevance of structural modifications in enhancing biological effects .

- Antitumor Studies : Research involving pyrazole-based ligands indicated their potential as antitumor agents, with compounds showing significant cytotoxic effects on various cancer cell lines .

Data Table: Biological Activities of Related Compounds

Q & A

Q. How should researchers resolve conflicting bioactivity data across different assay conditions (e.g., cell lines, incubation times)?

- Methodological Answer : Standardize assays using OECD guidelines (e.g., fixed cell passage numbers, serum-free media). Perform meta-analysis of dose-response curves (IC50, Hill slopes) to identify outlier conditions. For example, discrepancies in anti-bacterial activity may arise from differences in bacterial strain efflux pump expression, requiring genomic validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.